molecular formula C14H14BClO4 B567666 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid CAS No. 1218790-59-0

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid

Cat. No.: B567666
CAS No.: 1218790-59-0
M. Wt: 292.522
InChI Key: IFFSNNYWDSJWKE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring. The specific structure of this compound includes a benzyloxy group, a chlorine atom, and a methoxy group attached to the phenyl ring, making it a versatile compound in organic synthesis and various scientific applications.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid typically involves the reaction of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic ester with a suitable boronic acid precursor. The reaction is often carried out under mild conditions using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Phenylboronic acid: A simpler analog without the benzyloxy, chlorine, and methoxy substituents.

    4-Benzyloxybenzoic acid: Similar structure but lacks the boronic acid group.

    3-Chloro-4-methoxyphenylboronic acid: Similar but lacks the benzyloxy group.

Uniqueness: 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is unique due to the presence of multiple functional groups that enhance its reactivity and versatility in various chemical reactions. The combination of the benzyloxy, chlorine, and methoxy groups provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

(3-chloro-5-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFSNNYWDSJWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681607
Record name [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-59-0
Record name B-[3-Chloro-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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